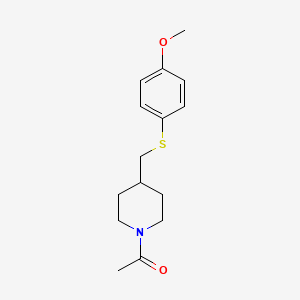

1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone

説明

特性

IUPAC Name |

1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2S/c1-12(17)16-9-7-13(8-10-16)11-19-15-5-3-14(18-2)4-6-15/h3-6,13H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXKMNVMSCBYFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CSC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-methoxyphenylthiomethyl chloride and piperidin-1-yl ethanone.

Reaction Conditions: The reaction between 4-methoxyphenylthiomethyl chloride and piperidin-1-yl ethanone is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the methoxyphenylthio group, leading to the formation of various derivatives.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., m-CPBA), reducing agents (e.g., NaBH4), and bases (e.g., NaH) under conditions such as reflux or room temperature

科学的研究の応用

1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, including anticancer, antiviral, and antimicrobial agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the formation of carbon-sulfur and carbon-nitrogen bonds.

Biological Studies: Researchers use this compound to study the biological activity of piperidine derivatives and their interactions with various biological targets

作用機序

The mechanism of action of 1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, depending on its specific structure and functional groups.

類似化合物との比較

Structural Analogues: Key Features and Differences

The compound is compared to structurally related piperidine/piperazine derivatives with variations in substituents, heterocycles, and functional groups. Below is a detailed analysis:

Table 1: Structural and Physical Properties

Key Observations :

Substituent Variations: Thioether vs. Aromatic Groups: The 4-methoxyphenyl group in the target compound is electron-rich due to the methoxy substituent, contrasting with electron-deficient groups (e.g., nitro in 7n, trifluoromethyl in MK47). This influences electronic interactions in biological targets . Thiophene vs. Tetrazole: The thiophen-2-yl group in the target compound may enhance π-stacking interactions compared to the tetrazole ring in 7n, which is more polar and capable of hydrogen bonding .

Biological Activity: Antiproliferative Activity: Compound 7n showed preliminary antiproliferative activity, likely due to its sulfonyl and tetrazole groups, which are known to interact with kinase domains . Antimicrobial Activity: Compound 4f exhibited potent activity against Pseudomonas aeruginosa (MIC: 31.25 µg/mL), attributed to the 4-methoxyphenyl and triazole-thiol moieties . The target compound’s thiophene group may similarly disrupt bacterial membranes.

Physicochemical and Spectral Comparisons

- NMR and MS Data : The target compound’s ¹H-NMR would show distinct shifts for the thiophene protons (~6.5–7.5 ppm) and methoxy group (~3.8 ppm), differing from sulfonyl analogues (e.g., 7n’s sulfonyl-linked protons at ~7.5–8.0 ppm) .

生物活性

1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone, a compound with a complex structure, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse sources to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone) is , with a molecular weight of approximately 273.41 g/mol. The compound features a piperidine ring substituted with a methoxyphenyl group and a thioether linkage, which are critical for its biological interactions.

The biological activity of 1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone) is believed to be mediated through several mechanisms:

- Receptor Interaction : The piperidine moiety allows for interaction with neurotransmitter receptors, potentially influencing neurotransmission and providing anticonvulsant effects.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

Case Study 1: Antimicrobial Efficacy

A study evaluated several piperidine derivatives for their antimicrobial properties. Among them, one derivative closely related to 1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone demonstrated an MIC value of 0.2 μg/mL against E. coli, showcasing its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticonvulsant Screening

In a screening for anticonvulsant activity, compounds structurally similar to 1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone were tested using the maximal electroshock seizure model in rodents. Results indicated significant protection against seizures, suggesting that modifications in the piperidine structure can enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone, and how can yield optimization be achieved?

- Methodology : The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, thioether formation between 4-methoxyphenylthiol and a piperidine intermediate can be catalyzed by reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a base . Yield optimization requires controlling reaction temperature (e.g., 0–25°C), solvent selection (e.g., dichloromethane for polar intermediates), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Contamination by unreacted starting materials is a common challenge, necessitating TLC monitoring .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodology :

- NMR : Use and NMR to confirm the piperidine ring, methoxyphenyl group, and thioether linkage. The methylene protons adjacent to sulfur typically appear at δ 3.5–4.0 ppm, while the piperidinyl protons resonate between δ 1.5–3.0 ppm .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., m/z 307.12 for [M+H]) and fragmentation patterns, such as cleavage at the piperidine-thioether bond .

- FT-IR : Key peaks include C=O stretching (~1700 cm) and aromatic C-H bending (~830 cm for para-substituted methoxyphenyl) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the electronic properties of this compound and its analogues?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electron distribution, HOMO-LUMO gaps, and nonlinear optical (NLO) properties. Substituents like the methoxy group increase electron-donating effects, polarizing the acetophenone moiety . Software like Gaussian 09 or ORCA is used to simulate electrostatic potential surfaces, aiding in understanding reactivity for further derivatization .

Q. How can in vitro and in vivo efficacy studies be designed to evaluate this compound’s pharmacological potential?

- Methodology :

- Target Occupancy Assays : Radioligand binding or LC-MS/MS can quantify target engagement in brain tissues, as demonstrated for structurally related PDE10A inhibitors (e.g., dose-dependent occupancy at 10 mg/kg in rodent models) .

- Behavioral Models : For CNS targets, use paradigms like PCP-induced locomotor activity (PCP-LMA) to assess efficacy. Dose-response curves (1–30 mg/kg) and pharmacokinetic profiling (plasma/brain ratios) are critical .

- Metabolic Stability : Microsomal assays (human/rat liver microsomes) evaluate oxidative metabolism, with NADPH cofactors identifying cytochrome P450-mediated degradation pathways .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

- Methodology :

- Meta-Analysis : Compare IC values across studies, noting variations in assay conditions (e.g., ATP concentrations in kinase assays). For example, discrepancies in PDE10A inhibition may arise from differences in substrate (cAMP vs. cGMP) .

- Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate contributions to potency. Computational docking (e.g., AutoDock Vina) can validate binding poses .

Synthesis and Optimization

Q. What are the critical considerations for scaling up the synthesis of this compound?

- Methodology :

- Solvent Selection : Transition from dichloromethane to toluene or THF for safer large-scale reactions.

- Catalyst Loading : Reduce expensive catalysts (e.g., Pd for cross-coupling) via ligand optimization (e.g., XPhos) to maintain efficiency at lower concentrations .

- Purification : Replace column chromatography with crystallization (e.g., ethanol/water recrystallization) to improve throughput .

Data Analysis and Reporting

Q. How should researchers address variability in spectroscopic data across different batches?

- Methodology :

- Standardization : Use internal standards (e.g., tetramethylsilane for NMR) and calibrate instruments before each batch.

- Statistical Analysis : Apply principal component analysis (PCA) to NMR datasets to identify outlier batches caused by residual solvents or incomplete reactions .

Advanced Structural Modifications

Q. What methodologies enable the synthesis of analogues with improved metabolic stability?

- Methodology :

- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy to reduce CYP450-mediated oxidation .

- Deuterium Incorporation : Replace labile hydrogens (e.g., α to the ketone) with deuterium to slow metabolism, as seen in deuterated kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。